Cas no 209482-07-5 (1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-)

1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-
- 6-(4-METHYLPIPERAZIN-1-YL)INDOLINE
- 209482-07-5
- 6-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole
- ZGYUHIKLCDUIDU-UHFFFAOYSA-N
- SCHEMBL6982007
-
- MDL: MFCD11937046
- インチ: InChI=1S/C13H19N3/c1-15-6-8-16(9-7-15)12-3-2-11-4-5-14-13(11)10-12/h2-3,10,14H,4-9H2,1H3
- InChIKey: ZGYUHIKLCDUIDU-UHFFFAOYSA-N
- SMILES: CN1CCN(CC1)C2=CC3=C(C=C2)CCN3
計算された属性
- 精确分子量: 217.157897619Da
- 同位素质量: 217.157897619Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 18.5Ų
1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM233754-1g |
6-(4-Methylpiperazin-1-yl)indoline |
209482-07-5 | 95% | 1g |
$429 | 2023-03-05 | |
AstaTech | 84448-0.25/G |
6-(4-METHYLPIPERAZIN-1-YL)INDOLINE |
209482-07-5 | 95% | 0.25g |
$182 | 2023-09-19 | |
Chemenu | CM233754-1g |
6-(4-Methylpiperazin-1-yl)indoline |
209482-07-5 | 95% | 1g |
$404 | 2021-08-04 | |
Alichem | A139004628-1g |
6-(4-Methylpiperazin-1-yl)indoline |
209482-07-5 | 95% | 1g |
$450.45 | 2023-09-02 | |
AstaTech | 84448-1/G |
6-(4-METHYLPIPERAZIN-1-YL)INDOLINE |
209482-07-5 | 95% | 1g |
$455 | 2023-09-19 | |
Alichem | A139004628-250mg |
6-(4-Methylpiperazin-1-yl)indoline |
209482-07-5 | 95% | 250mg |
$196.56 | 2023-09-02 | |
Enamine | EN300-10839236-1.0g |
6-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole |
209482-07-5 | 95% | 1.0g |
$0.0 | 2023-01-12 |
1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)- 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-に関する追加情報
1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)
1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl) is a fascinating compound with the CAS registry number 209482-07-5. This compound belongs to the class of indole derivatives, which are widely studied in the fields of organic chemistry and pharmacology due to their unique structural features and potential biological activities. The molecule combines the indole moiety with a piperazine ring, creating a structure that exhibits interesting chemical properties and promising applications in drug discovery.
The indole core of this compound is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This arrangement provides the molecule with aromaticity and contributes to its stability. The piperazine ring, on the other hand, is a six-membered saturated ring containing two nitrogen atoms. In this compound, one of the nitrogen atoms in the piperazine ring is methylated, which adds an additional layer of complexity to the structure. This methylation not only influences the physical properties of the compound but also plays a role in its biological activity.
Recent studies have highlighted the potential of 1H-indole derivatives as modulators of various biological targets. For instance, research has shown that certain indole-containing compounds can interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them valuable candidates for drug development. The presence of the piperazine group in 1H-indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl) further enhances its ability to engage with these targets due to its rigid structure and hydrogen bonding capabilities.
One area where this compound has shown particular promise is in the modulation of serotonin receptors. Serotonin is a key neurotransmitter involved in regulating mood, appetite, and sleep. By targeting serotonin receptors, compounds like 1H-indole derivatives can potentially be used to treat conditions such as depression, anxiety disorders, and sleep disorders. Recent advancements in medicinal chemistry have enabled researchers to fine-tune the structure of these compounds to improve their selectivity and efficacy.
In addition to its pharmacological applications, 1H-indole derivatives are also being explored for their potential in other therapeutic areas. For example, some studies have investigated their anti-inflammatory and antioxidant properties. These properties make them attractive candidates for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of 1H-indole derivatives typically involves multi-step processes that require careful optimization. One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct key bonds within the molecule. Researchers have also explored alternative methods such as microwave-assisted synthesis and enzymatic catalysis to enhance reaction efficiency and reduce environmental impact.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are widely used to characterize 1H-indole derivatives. These techniques provide detailed information about the molecular structure and purity of the compound, ensuring that it meets rigorous quality standards for both research and clinical applications.
In conclusion, 1H-indole derivatives, including 1H-indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl) (CAS No. 209482-07-5), represent a class of compounds with significant potential in drug discovery and development. Their unique structural features and diverse biological activities make them valuable tools for researchers working in various fields of science and medicine.
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